![molecular formula C8H16N2 B13520959 (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)
(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(propan-2-yl)bicyclo[111]pentan-1-yl]hydrazine is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the continuous flow synthesis mentioned above provides a scalable and efficient route for its preparation. This method is advantageous due to its ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as high strength and stability.
Mechanism of Action
The mechanism by which [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets through its strained bicyclic framework. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine apart from similar compounds is its unique structural features, which include a highly strained bicyclic framework. This structural characteristic imparts unique physicochemical properties to the compound, making it a valuable building block in various fields of research and industry.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C8H16N2/c1-6(2)7-3-8(4-7,5-7)10-9/h6,10H,3-5,9H2,1-2H3 |
InChI Key |
JVSXFZHHFLHBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC(C1)(C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


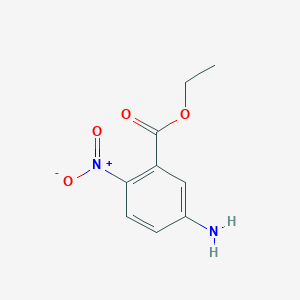
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
amino}acetate](/img/structure/B13520901.png)
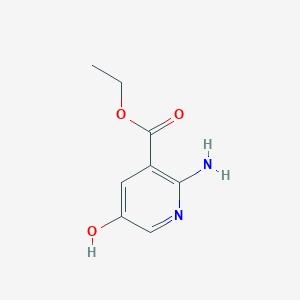
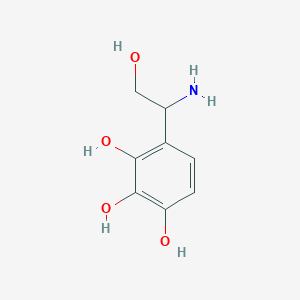
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
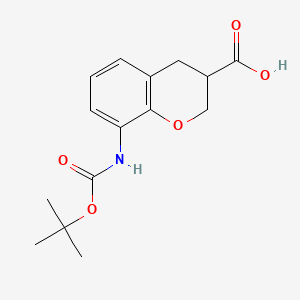
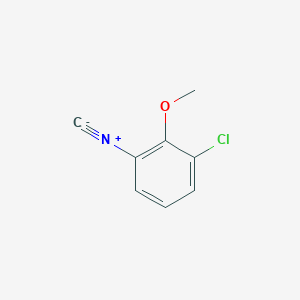
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)

![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
